molecular formula C15H22N2S B12995018 1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine

1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine

Cat. No.: B12995018
M. Wt: 262.4 g/mol
InChI Key: MACDDVCZWNKHKS-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methyl group, and a thietan-3-yl group attached to a pyrrolidin-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-benzyl-4-methylpyrrolidin-3-amine with thietan-3-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thietan-3-yl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-methylpyrrolidin-3-amine: Lacks the thietan-3-yl group, making it less versatile in certain reactions.

    N-Benzylpyrrolidin-3-amine: Lacks both the methyl and thietan-3-yl groups, resulting in different chemical properties.

    4-Methyl-N-(thietan-3-yl)pyrrolidin-3-amine: Lacks the benzyl group, affecting its reactivity and applications.

Uniqueness: 1-Benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine is unique due to the presence of all three functional groups (benzyl, methyl, and thietan-3-yl), which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

1-benzyl-4-methyl-N-(thietan-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C15H22N2S/c1-12-7-17(8-13-5-3-2-4-6-13)9-15(12)16-14-10-18-11-14/h2-6,12,14-16H,7-11H2,1H3

InChI Key

MACDDVCZWNKHKS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1NC2CSC2)CC3=CC=CC=C3

Origin of Product

United States

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